N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide
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Overview
Description
N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide is an organic compound belonging to the class of phenanthridines and derivatives. These compounds are characterized by a tricyclic system with two benzene rings joined by a pyridine ring, forming a non-linear skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide typically involves the reaction of 2-aminophenanthridine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthridine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes involved in disease processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of poly [ADP-ribose] polymerase 1, an enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can modulate cellular responses to DNA damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide include other phenanthridine derivatives, such as:
- 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide
- N-(5,6-dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide .
Uniqueness
What sets this compound apart from similar compounds is its specific structural features and its ability to inhibit poly [ADP-ribose] polymerase 1. This unique mechanism of action makes it a valuable compound for research in DNA repair and related fields .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N,N-dimethyl-2-(6-oxo-5H-phenanthridin-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)16(20)10-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(21)18-15/h3-9H,10H2,1-2H3,(H,18,21) |
InChI Key |
SAMPCPXASLJTOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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